molecular formula C17H11BrN2OS2 B3005531 5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 477501-58-9

5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No.: B3005531
CAS No.: 477501-58-9
M. Wt: 403.31
InChI Key: BVDSUYIKRJJKOB-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide is a synthetic heterocyclic compound intended for research applications. Its structure, featuring a benzothiazole core linked to a brominated thiophene carboxamide, suggests potential as a building block in materials science or as a pharmacophore in medicinal chemistry discovery programs. Bromothiophene derivatives are frequently utilized in Suzuki-Miyaura cross-coupling reactions to create more complex structures for functional materials and biological screening . The fused benzothiazole system is a privileged scaffold in medicinal chemistry and is often investigated for its diverse biological activities. Researchers can leverage this compound in developing novel small-molecule probes, organic electronic materials, or as a precursor in synthesizing compound libraries. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2OS2/c1-20-15-11-5-3-2-4-10(11)6-7-12(15)23-17(20)19-16(21)13-8-9-14(18)22-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDSUYIKRJJKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H12BrN3OS
  • Molecular Weight : 396.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. This compound may exert its effects through:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Research indicates that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial properties, making them potential candidates for treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
DoxorubicinMCF-74.30 ± 0.84

These results suggest that the compound may possess similar or enhanced activity compared to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The antimicrobial efficacy of benzothiazole derivatives has been well-documented. Compounds related to our target have shown promising results against a variety of pathogens, indicating a potential use in treating bacterial infections.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy :
    • A study evaluated the anticancer properties of various benzothiazole derivatives against breast and lung cancer cell lines.
    • Findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
  • Antimicrobial Activity Assessment :
    • Another study focused on the antimicrobial activities of benzothiazole compounds against strains like Staphylococcus aureus and Escherichia coli.
    • Results showed that some derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential as alternative treatments .

Comparison with Similar Compounds

Key Observations :

  • Pyrazole derivatives (e.g., compound 7) face yield limitations due to steric hindrance and competing complexation with TiCl4 .
  • Pyrazine analogs (e.g., compound 3) achieve higher yields (75%) owing to TiCl4’s efficiency in activating electron-deficient amines .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies on analogs reveal trends in frontier molecular orbitals (FMOs), chemical hardness (η), and nonlinear optical (NLO) responses:

Compound HOMO-LUMO Gap (eV) Electrophilicity Index (ω) NLO Response (β, Hartrees) Reactivity Trend References
Target Compound Estimated: 3.5–4.0 Predicted: High Potentially superior High electrophilicity
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (4i) 4.2 1.45 8583.80 Most reactive in pyrazine series
Pyrazole derivative (9f) 3.8 1.62 Moderate Best NLO in pyrazole series
Thiazole derivative (79) Not reported Not reported Not reported Antimicrobial activity

Key Observations :

  • The benzo[e][1,3]benzothiazole group’s extended conjugation likely narrows the HOMO-LUMO gap, enhancing charge transfer and NLO performance compared to pyrazole or pyrazine analogs.
  • Pyrazine derivatives (e.g., 4i) exhibit exceptional NLO hyperpolarizability (8583.80 Hartrees) due to delocalization across pyrazine and thiophene .
  • Steric effects from the fused benzothiazole may reduce solubility but improve thermal stability.

Reaction Compatibility

Suzuki-Miyaura cross-coupling reactions are critical for diversifying brominated thiophene carboxamides. Yields depend on substituent electronic effects:

Compound Boronic Acid Type Yield Range (%) Key Factor References
Target Compound Not tested Expected sensitivity to EWG
Pyrazole derivatives (9a–9h) Electron-rich aryl 66–81 High yields with EDG boronic acids
Pyrazine derivatives (4a–4n) Electron-donating aryl 37–72 Bulky groups reduce yield

Key Observations :

  • Electron-rich boronic acids enhance yields in pyrazole derivatives (up to 81%) .
  • The target compound’s bromine may show similar reactivity, but steric hindrance from the fused benzothiazole could limit coupling efficiency.

Q & A

Q. How can researchers design experiments to evaluate the compound’s environmental persistence?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS .
  • Soil Sorption Tests : Measure log Koc_{oc} values using batch equilibrium methods with HPLC quantification .
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC50_{50}) .

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